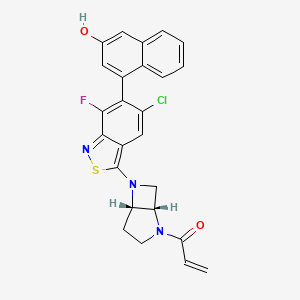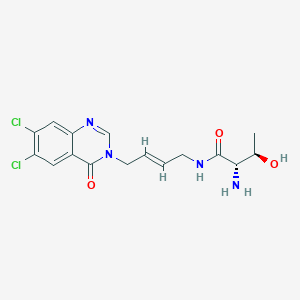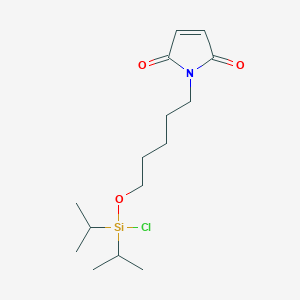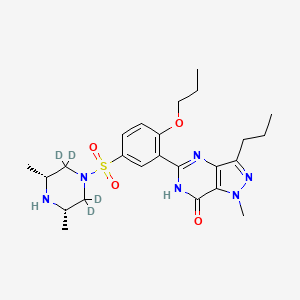
Thozalinone-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thozalinone-d5 is a deuterated form of Thozalinone, a psychostimulant compound used primarily in scientific research. The deuterium labeling in this compound makes it particularly useful in various analytical and pharmacokinetic studies. Thozalinone itself has been used as an antidepressant and anorectic agent, acting primarily as a dopaminergic stimulant .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Thozalinone-d5 involves the deuteration of Thozalinone. The general synthetic route for Thozalinone includes the use of sodium hydride as a strong base to abstract the alcohol proton in ethyl mandelate. The oxyanion formed is then added to dimethylcyanamide, resulting in an intermediate that undergoes intramolecular cyclization to form Thozalinone . For this compound, the phenyl ring is fully deuterated, which can be achieved through specific deuteration techniques .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms into the final product. The reaction conditions are optimized to maximize yield and purity, often involving multiple purification steps such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Thozalinone-d5, like its non-deuterated counterpart, can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxazolone derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, which may have different pharmacological properties.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazolone derivatives, while reduction can produce various reduced forms of this compound .
Applications De Recherche Scientifique
Thozalinone-d5 is widely used in scientific research due to its unique properties:
Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) studies to investigate reaction mechanisms and compound structures.
Biology: Employed in studies related to dopaminergic systems, particularly in understanding the effects of dopaminergic stimulants.
Medicine: Utilized in pharmacokinetic studies to track the metabolism and distribution of Thozalinone in biological systems.
Mécanisme D'action
Thozalinone-d5 exerts its effects primarily by inducing the release of dopamine and, to a lesser extent, norepinephrine. This action is similar to that of other dopaminergic stimulants but with a unique profile that includes minimal abuse potential. The compound targets dopaminergic and noradrenergic systems in the brain, leading to increased locomotor activity and heightened sensitivity to stimuli .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pemoline: Another dopaminergic stimulant with similar effects but higher abuse potential.
Aminorex: Shares structural similarities with Thozalinone but has different pharmacological properties.
Fenozolone: A psychostimulant with a similar mechanism of action but distinct chemical structure.
Uniqueness of Thozalinone-d5
This compound is unique due to its deuterium labeling, which enhances its stability and allows for precise analytical studies. Its minimal abuse potential and specific action on dopaminergic systems make it a valuable tool in both research and clinical settings .
Propriétés
Formule moléculaire |
C11H12N2O2 |
|---|---|
Poids moléculaire |
209.26 g/mol |
Nom IUPAC |
2-(dimethylamino)-5-(2,3,4,5,6-pentadeuteriophenyl)-1,3-oxazol-4-one |
InChI |
InChI=1S/C11H12N2O2/c1-13(2)11-12-10(14)9(15-11)8-6-4-3-5-7-8/h3-7,9H,1-2H3/i3D,4D,5D,6D,7D |
Clé InChI |
JJSHYECKYLDYAR-DKFMXDSJSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2C(=O)N=C(O2)N(C)C)[2H])[2H] |
SMILES canonique |
CN(C)C1=NC(=O)C(O1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


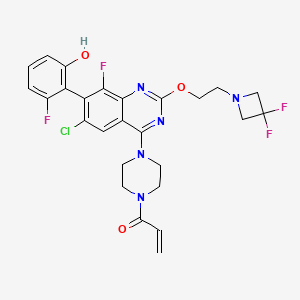

![[(2R)-2-hydroxy-3-(1,2,3,4,5,6-13C6)tetracosanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12416579.png)
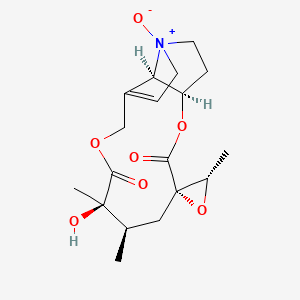
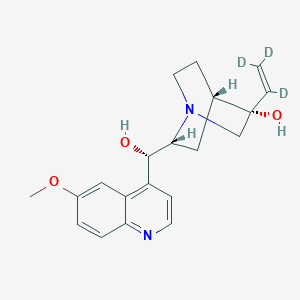
![(4bS,7S,8aR)-N-[4-(dimethylamino)phenyl]-7-hydroxy-3-methoxy-4b,8,8-trimethyl-5,6,7,8a,9,10-hexahydrophenanthrene-2-carboxamide](/img/structure/B12416603.png)


